![molecular formula C14H8ClF3O2 B595149 3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1238694-75-1](/img/structure/B595149.png)
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of biphenyl carboxylic acid, with a trifluoromethyl group and a chlorine atom attached to the phenyl rings . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic compounds through various synthetic methods . For example, trifluoromethyltrimethylsilane has been used as a nucleophilic trifluoromethylating agent .Scientific Research Applications
Overview of Applications
The scientific research around compounds like 3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid largely focuses on their biochemical and environmental implications. This compound, owing to its structural uniqueness, has been a subject of interest in various fields, including organic synthesis, environmental science, and biochemistry.
Organic Synthesis and Chemical Properties
In organic chemistry, the manipulation of fluorinated compounds like this compound has significant implications for drug design and synthesis. The trifluoromethyl group, in particular, has been recognized for its ability to alter the pharmacokinetic properties of molecules, enhancing their metabolic stability and membrane permeability (Kazakova & Vasilyev, 2017). This attribute is crucial in the development of new pharmaceuticals, where the incorporation of fluorinated motifs can lead to compounds with improved efficacy and safety profiles.
Environmental Impact and Degradation
Environmental studies have also explored the behavior and degradation of fluorinated compounds, including those similar to this compound. Research into the microbial degradation of polyfluoroalkyl chemicals highlights the challenges and mechanisms involved in breaking down these persistent environmental pollutants (Liu & Avendaño, 2013). Such insights are pivotal for developing strategies to mitigate the environmental impact of fluorinated organic compounds, which are notorious for their persistence and bioaccumulation potential.
Biochemical Interactions and Applications
On the biochemical front, the study of carboxylic acids, including derivatives of this compound, reveals their potential in therapeutic applications. The unique properties of carboxylic acids enable their use in various biochemical roles, from enzyme inhibition to receptor activation, impacting fields such as drug development and metabolic engineering (Jarboe, Royce, & Liu, 2013). Understanding these interactions helps in the design of novel therapeutic agents targeting specific biochemical pathways.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation
properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWXUXIEISSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691151 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238694-75-1 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

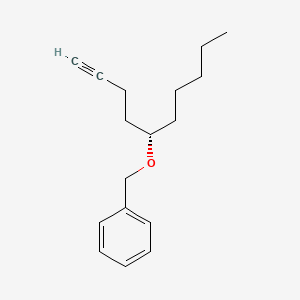


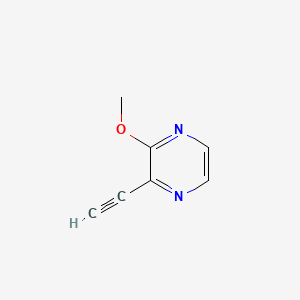

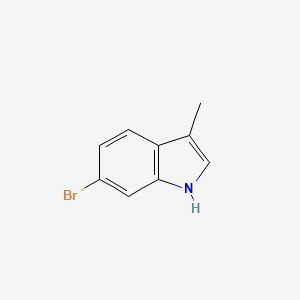



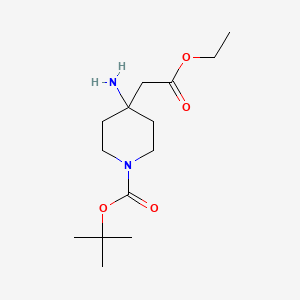

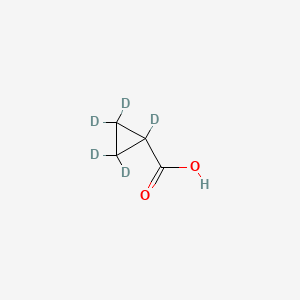
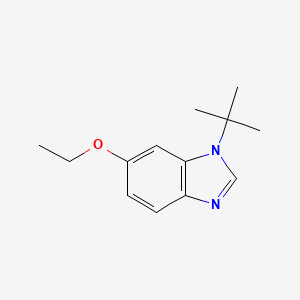
amine](/img/structure/B595089.png)